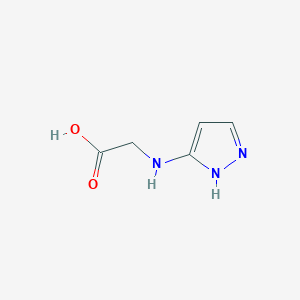

N-1H-pyrazol-3-ylglycine

Description

N-1H-Pyrazol-3-ylglycine is a pyrazole-derived compound featuring a glycine moiety (NH₂CH₂COOH) attached to the 3-position of the pyrazole ring. This structural arrangement combines the heterocyclic aromaticity of pyrazole with the hydrophilic and zwitterionic properties of glycine, making it a molecule of interest in medicinal chemistry and materials science. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties .

Properties

Molecular Formula |

C5H7N3O2 |

|---|---|

Molecular Weight |

141.13 g/mol |

IUPAC Name |

2-(1H-pyrazol-5-ylamino)acetic acid |

InChI |

InChI=1S/C5H7N3O2/c9-5(10)3-6-4-1-2-7-8-4/h1-2H,3H2,(H,9,10)(H2,6,7,8) |

InChI Key |

IBQHFEBDWGMBCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NN=C1)NCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Reaction Conditions:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrazole Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of pyrazole derivatives are highly sensitive to substituent type, position, and molecular complexity. Below is a comparative analysis of N-1H-pyrazol-3-ylglycine with structurally related compounds:

Table 1: Structural and Functional Group Comparisons

| Compound Name | Core Structure | Key Substituents | Unique Features |

|---|---|---|---|

| This compound | Pyrazole + glycine | Glycine at C3 | High solubility, zwitterionic nature |

| 5-(Pyridin-2-yl)-1H-pyrazole | Pyrazole + pyridine | Pyridine at C5 | Antimicrobial activity |

| N-(Indolyl)-pyrazole | Pyrazole + indole | Indole at N1 | Kinase inhibition |

| 1-Methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine | Pyrazole + pyridine-methylamine | Pyridine-methylamine at C3 | Dual heterocyclic interactions |

| N-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-3-amine | Bis-pyrazole | Two pyrazole rings + propyl chain | Enhanced rigidity, medicinal chemistry applications |

Molecular Properties and Bioactivity

Substituents significantly influence molecular weight, hydrophilicity, and bioactivity. For example:

Table 2: Molecular Property and Bioactivity Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Bioactivity |

|---|---|---|---|

| This compound | C₅H₇N₃O₂ | 157.13 | Not yet reported (predicted: neuromodulatory) |

| 5-(Pyridin-2-yl)-1H-pyrazole | C₈H₇N₃ | 145.16 | Antimicrobial |

| 1-Methyl-5-(3-methylpyrrolidin-3-yl)-1H-pyrazole | C₉H₁₅N₃ | 165.24 | Anti-inflammatory, kinase inhibition |

| 3-(1H-Pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide | C₂₀H₁₆N₄OS | 360.44 | Anticancer, kinase targeting |

This compound’s lower molecular weight (157.13 g/mol) and glycine moiety suggest superior aqueous solubility compared to bulkier analogs like the thiophene-pyridine derivative (360.44 g/mol) . However, its bioactivity remains underexplored, whereas pyridine- or indole-substituted pyrazoles exhibit well-documented antimicrobial and kinase-inhibitory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.